Propyl 4-(1-benzoxepine-4-amido)benzoate
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Overview
Description
Propyl 4-(1-benzoxepine-4-amido)benzoate is an organic compound that belongs to the class of benzoxepin derivatives This compound is characterized by the presence of a benzoxepin ring, which is a seven-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(1-benzoxepine-4-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with 1-benzoxepin-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with propanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Propyl 4-(1-benzoxepine-4-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Propyl 4-(1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate
- Propyl 4-[(2-methylbenzoyl)amino]benzoate
- Propyl 4-[(4-methylbenzoyl)amino]benzoate
Uniqueness
Propyl 4-(1-benzoxepine-4-amido)benzoate is unique due to the presence of the benzoxepin ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
propyl 4-(1-benzoxepine-4-carbonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-12-26-21(24)15-7-9-18(10-8-15)22-20(23)17-11-13-25-19-6-4-3-5-16(19)14-17/h3-11,13-14H,2,12H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOZAMGSHDAKLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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